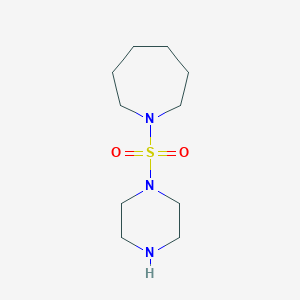
1-(Piperazine-1-sulfonyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Piperazine-1-sulfonyl)azepane is a heterocyclic compound that contains both piperazine and azepane moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperazine-1-sulfonyl)azepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide a modular synthesis route for highly substituted piperazines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness. Parallel solid-phase synthesis and photocatalytic synthesis are also explored for large-scale production due to their operational simplicity and efficiency .
化学反应分析
Types of Reactions
1-(Piperazine-1-sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperazines depending on the nucleophile used.
科学研究应用
1-(Piperazine-1-sulfonyl)azepane has several applications in scientific research:
作用机制
The mechanism of action of 1-(Piperazine-1-sulfonyl)azepane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and is used for its antibacterial activity.
Piperazinopyrrolidinones: These compounds are synthesized via similar cyclization reactions and have applications in medicinal chemistry.
Uniqueness
1-(Piperazine-1-sulfonyl)azepane is unique due to its combination of piperazine and azepane rings, which may confer distinct biological activities not observed in other similar compounds. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
生物活性
1-(Piperazine-1-sulfonyl)azepane is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a piperazine ring and a sulfonyl group, suggests diverse interactions with biological targets, which may lead to therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, potentially inhibiting enzymes involved in critical biochemical pathways.
- Modulation of Receptor Activity : The piperazine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. A notable study reported an IC50 value of approximately 18 µM against human breast cancer cells, indicating moderate efficacy compared to established chemotherapeutics like Olaparib .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary results suggest that the compound exhibits inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Anticancer Efficacy : In a study focusing on breast cancer cell lines, compounds similar to this compound were synthesized and tested. The results indicated that these compounds could inhibit PARP1 activity significantly, enhancing apoptosis in cancer cells .
- Mechanistic Insights : Further investigation into the mechanism revealed that these compounds could enhance the phosphorylation of H2AX and increase CASPASE 3/7 activity, suggesting a pathway through which they induce cell death in cancerous cells .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Piperazine + Sulfonamide | Moderate (IC50 ~18 µM) | Yes |
| TASIN-1 | Small molecule inhibitor | High (selective for mutant cells) | No |
| Olaparib | PARP inhibitor | High (IC50 ~57.3 µM) | No |
属性
IUPAC Name |
1-piperazin-1-ylsulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S/c14-16(15,13-9-5-11-6-10-13)12-7-3-1-2-4-8-12/h11H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSLPARFJCNPFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














